

3-Aminothiophenol chemical and physical properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	3-Aminothiophenol	
Cat. No.:	B145848	Get Quote

An In-depth Technical Guide to **3-Aminothiophenol**: Core Chemical and Physical Properties for Researchers and Drug Development Professionals

Introduction

3-Aminothiophenol (CAS No. 22948-02-3) is an organosulfur compound featuring both an amino (-NH2) and a thiol (-SH) functional group attached to a benzene ring at the meta positions.[1] This bifunctionality makes it a versatile intermediate and building block in organic synthesis.[2] Its ability to participate in a wide array of chemical reactions allows for the creation of complex molecular structures, making it particularly valuable in the development of pharmaceuticals and electronic materials.[2][3] In the pharmaceutical industry, **3-Aminothiophenol** serves as a starting material for the synthesis of various drugs, including potential antibiotics and antivirals.[3] This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols, and potential applications for professionals in research and drug development.

Chemical and Physical Properties

The core properties of **3-Aminothiophenol** are summarized in the tables below, providing a clear reference for laboratory use.

Table 1: General and Physical Properties

Property	Value	Source(s)
Appearance	Pale yellow to brown liquid	[4][5]
Molecular Formula	C6H7NS	[4][6]
Molecular Weight	125.19 g/mol	[4][6][7]
Density	1.179 g/mL at 25 °C	[4]
Melting Point	97 °C (Note: Some sources list a melting point range of 37- 42°C, which may refer to a different isomer or impure sample)	[4][5]
Boiling Point	80 °C at 16 mmHg; 180-190 °C at 16 Torr	[4][5]
Flash Point	79 °C (174.2 °F) - closed cup	[4]
Water Solubility	Soluble	[4][5]
Refractive Index	n20/D 1.656	[4]
рКа	6.75 ± 0.10 (Predicted)	[4]

Table 2: Identifiers and Spectroscopic Data

Identifier	Value	Source(s)
CAS Number	22948-02-3	[4][6]
EC Number	245-344-4	[5]
PubChem CID	31577	[7]
SMILES	Nc1cccc(S)c1	
InChI	1S/C6H7NS/c7-5-2-1-3-6(8)4- 5/h1-4,8H,7H2	
UV-VIS Spectra	Data available in the NIST Mass Spectrometry Data Center	[7]
Mass Spectrum	m/z 3rd Highest: 80	[7]

Reactivity and Applications

The dual functionality of **3-Aminothiophenol** governs its chemical reactivity and wide range of applications. The thiol group is nucleophilic and readily undergoes oxidation, while the amino group provides a site for acylation, alkylation, and diazotization reactions.

Applications in Drug Development and Organic Synthesis:

- Pharmaceutical Intermediate: It is a valuable intermediate in the production of antibiotics, antivirals, and other therapeutic agents due to its ability to form nitrogen-containing compounds.[3]
- Drug Delivery Systems: Its chemical properties may be leveraged in drug delivery systems to enhance the bioavailability and efficacy of pharmaceuticals.[3]
- Benzothiazole Synthesis: 2-Aminothiophenol, an isomer, is a known precursor to benzothiazoles, which are bioactive compounds and commercial dyes.[8] 3-Aminothiophenol can be expected to participate in similar condensation reactions.

- Conductive Polymers: In the electronics industry, it is a potential candidate for synthesizing electronic materials like conductive polymers and organic semiconductors.[3]
- Monolayer Formation: It has been used to form a polyaniline-analog monolayer on gold surfaces by anchoring through the thiol moiety.[4]

Experimental Protocols

While specific, detailed experimental protocols are proprietary and vary by application, general methodologies for the synthesis and handling of **3-Aminothiophenol** can be outlined.

General Synthesis via Reduction of a Nitro Precursor

A common route to aminothiophenols involves the reduction of a corresponding nitrosubstituted precursor. The synthesis of related aminothiophenols often starts with an ochloronitrobenzene derivative which is reacted with a sulfide source.[9]

Reaction Scheme: A plausible, though generalized, synthesis could involve the reduction of 3-nitrothiophenol.

Materials:

- 3-Nitrothiophenol (or a suitable precursor)
- Reducing agent (e.g., Tin(II) chloride, Sodium hydrosulfide)
- Appropriate solvent (e.g., ethanol, water)
- Acid or base for pH adjustment and workup

Procedure:

- The nitro-containing starting material is dissolved in a suitable solvent.
- The reducing agent is added, often portion-wise, while controlling the reaction temperature.
- The reaction is monitored for completion using techniques like Thin Layer Chromatography (TLC).

- Upon completion, the reaction mixture is worked up. This typically involves filtration to remove any solids, followed by extraction with an organic solvent.
- The product is isolated from the organic phase, often by removing the solvent under reduced pressure.
- Purification is typically achieved by vacuum distillation.

General experimental workflow for synthesis and purification.

Logical Relationships and Reactivity

The unique properties of **3-Aminothiophenol** stem from the interplay of its two functional groups, which opens up diverse synthetic pathways.

```
// Central Node main [label="3-Aminothiophenol", fillcolor="#4285F4", fontcolor="#FFFFF", shape=ellipse, pos="0,0!"];
```

```
// Functional Groups amine [label="Amino Group (-NH2)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-2.5,1.5!"]; thiol [label="Thiol Group (-SH)", fillcolor="#FBBC05", fontcolor="#202124", pos="2.5,1.5!"];
```

// Reactions acylation [label="Acylation / Alkylation", pos="-4,-1!"]; condensation [label="Condensation Reactions", pos="0,-2.5!"]; oxidation [label="Oxidation (e.g., to Disulfide)", pos="4,-1!"];

// Applications pharma [label="Pharmaceuticals", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF", pos="-2.5,-4!"]; polymers [label="Conductive Polymers", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFF", pos="2.5,-4!"];

// Edges main -> amine [label=" has"]; main -> thiol [label=" has"];

amine -> acylation [dir=back]; thiol -> oxidation [dir=back]; main -> condensation;

acylation -> pharma; condensation -> pharma; condensation -> polymers; oxidation -> polymers; }

Logical relationship of functional groups to applications.

Safety and Handling

3-Aminothiophenol is classified as a hazardous chemical and requires careful handling in a laboratory setting.[10]

Hazard Classifications:

- Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[7][10]
- Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[7][10]
- Flammability: Combustible liquid.[10]

Precautionary Measures:

- Engineering Controls: Use in a well-ventilated area, preferably in a fume hood. Ensure
 eyewash stations and safety showers are readily accessible.[10][11]
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and chemical safety goggles or a face shield.[10][11] A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if exposure limits are exceeded.[10]
- Storage: Store in a cool, dry, well-ventilated place in a tightly closed container. Keep away from heat, sparks, and open flames.[4][5][10] It should be stored under nitrogen.[4]
- Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[10]

In case of exposure, immediate medical attention is required. For skin or eye contact, rinse immediately with plenty of water for at least 15 minutes.[10] If inhaled, move the person to fresh air. If swallowed, do NOT induce vomiting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. molecularinfo.com [molecularinfo.com]
- 2. nbinno.com [nbinno.com]
- 3. chemneo.com [chemneo.com]
- 4. 3-Aminothiophenol | 22948-02-3 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. scbt.com [scbt.com]
- 7. 3-Aminothiophenol | C6H7NS | CID 31577 PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Aminothiophenol Wikipedia [en.wikipedia.org]
- 9. US3931321A Process for the preparation of O-aminothiophenols Google Patents [patents.google.com]
- 10. fishersci.com [fishersci.com]
- 11. Benzenethiol, 3-amino- MSDS CasNo.22948-02-3 [lookchem.com]
- To cite this document: BenchChem. [3-Aminothiophenol chemical and physical properties].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b145848#3-aminothiophenol-chemical-and-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com